Rhamnazin

Angiogenesis Kinase Inhibition Cancer Research

Rhamnazin (3',7-Dimethylquercetin) is the superior choice over generic quercetin for targeted VEGFR2 kinase inhibition studies. With a defined IC50 of 4.68 µM, it provides quantitative dose-response control analogous to standard kinase inhibitors. Its unique dual COX/5-LO inhibition profile enables comprehensive arachidonic acid cascade blockade in inflammation research, a capacity lacking in quercetin. Furthermore, its oral activity (200 mg/kg/day in xenograft models) eliminates the need for specialized formulations, facilitating seamless advancement from in vitro mechanistic studies to naturalistic in vivo tumor microenvironment investigations. Choose a compound with characterized potency and pathway coverage; choose Rhamnazin.

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
CAS No. 552-54-5
Cat. No. B190346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhamnazin
CAS552-54-5
Synonyms3,5-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-7-methoxy-chromen-4-one;  Rhamnacine
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)12(5-8)23-2/h3-7,18-19,21H,1-2H3
InChIKeyMYMGKIQXYXSRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhamnazin (CAS 552-54-5): A Dimethylated Flavonol with Distinct VEGFR2 Inhibitory and Anti-Inflammatory Profiles


Rhamnazin (3',7-Dimethylquercetin; CAS 552-54-5) is an O-methylated flavonol belonging to the flavonoid class of natural products [1]. It is a dimethylated derivative of quercetin, characterized by methoxy substitutions at the 3' and 7 positions, which confer unique physicochemical and biological properties compared to its parent compound and other structurally related flavonols [2]. Rhamnazin has been identified as an orally active inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) signaling and exhibits anti-angiogenic, anti-tumor, antioxidant, and anti-inflammatory activities [3]. Its dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LO) distinguishes it from many other flavonoids, which typically target only one of these pro-inflammatory pathways [4].

Why Quercetin or Other Flavonols Cannot Simply Replace Rhamnazin in Targeted Research Applications


Despite sharing a common flavonol backbone, rhamnazin's distinct methylation pattern (3' and 7 positions) fundamentally alters its biological profile relative to quercetin and other mono-methylated analogs such as isorhamnetin (3'-O-methyl) or rhamnetin (7-O-methyl) [1]. This structural divergence translates into quantifiable differences in kinase inhibition potency, inflammatory enzyme modulation, cellular redox effects, and oral bioavailability [2][3]. For instance, while both rhamnazin and quercetin exhibit anti-angiogenic activity, rhamnazin demonstrates direct VEGFR2 kinase inhibition with a defined IC50 of 4.68 µM, a property not equivalently characterized for quercetin in standard kinase assays [2]. Furthermore, rhamnazin's dual COX/5-LO inhibitory profile contrasts with quercetin's predominant COX-2 selectivity, and its methylation enhances metabolic stability and oral activity—a critical advantage given quercetin's notoriously poor oral bioavailability [3][4]. These documented divergences underscore that generic substitution among flavonols cannot be assumed and that compound-specific selection is essential for reproducible and mechanistically interpretable results.

Quantitative Differentiation of Rhamnazin Against Key Flavonol Comparators


VEGFR2 Kinase Inhibition: Rhamnazin Demonstrates Defined IC50 Potency Lacking in Quercetin

Rhamnazin directly inhibits VEGFR2 kinase activity with an IC50 of 4.68 µM in a cell-free enzymatic assay, establishing it as a bona fide VEGFR2 inhibitor [1]. In contrast, quercetin, despite reported anti-angiogenic effects in cellular and in vivo models, lacks a defined IC50 for direct VEGFR2 kinase inhibition in comparable assays; its anti-angiogenic activity is often attributed to downstream pathway modulation or indirect mechanisms [2]. This quantitative difference positions rhamnazin as the more appropriate tool compound for studies requiring direct VEGFR2 antagonism.

Angiogenesis Kinase Inhibition Cancer Research

Dual COX/5-LO Inhibition: Rhamnazin Suppresses Both Pro-Inflammatory Pathways Unlike Quercetin

In LPS-stimulated RAW264.7 macrophages, rhamnazin (1–10 µM) significantly down-regulated the activities of both cyclooxygenase (COX) and 5-lipoxygenase (5-LO), key enzymes in the arachidonic acid cascade [1]. This dual inhibition is a notable differentiation from quercetin, which primarily inhibits COX-2 with an IC50 of approximately 3–5 µM in various cell-based assays but does not consistently suppress 5-LO activity at comparable concentrations [2]. The dual modulation of COX and 5-LO by rhamnazin may confer a broader anti-inflammatory profile, making it a unique candidate for studies of inflammation where both prostaglandin and leukotriene pathways are implicated.

Inflammation Eicosanoid Signaling Immunology

Differential Modulation of Extracellular H2O2: Rhamnazin and Quercetin Increase H2O2 While 3-O-Methylquercetin Does Not

In IPEC-J2 porcine intestinal epithelial cells, treatment with rhamnazin (50 µM) or quercetin (50 µM) significantly increased extracellular hydrogen peroxide (H2O2) levels, whereas 3-O-methylquercetin (QM; 50 µM) did not induce a significant change relative to control [1]. This divergence reveals a structure-dependent pro-oxidant effect unique to compounds lacking a methoxy group at the 3-O position. Simultaneously, all three flavonoids reduced intracellular ROS levels, but the methylated derivatives (QM and rhamnazin) were more effective antioxidants than quercetin under S. Typhimurium LPS-induced oxidative stress [2]. These findings underscore that methylation pattern dictates the balance between antioxidant and pro-oxidant activities.

Oxidative Stress Redox Signaling Intestinal Health

Oral Bioactivity: Rhamnazin Demonstrates In Vivo Efficacy Following Oral Administration, a Critical Advantage Over Quercetin

Rhamnazin is orally active, as demonstrated by its ability to significantly inhibit human tumor xenograft growth and decrease microvessel density in mice following oral administration at 200 mg/kg/day for 25 days [1]. In stark contrast, quercetin suffers from extremely poor oral bioavailability; human pharmacokinetic studies report that after a 4 g oral dose, no measurable plasma concentrations of unchanged quercetin could be detected, and only 5.3% of unchanged quercetin was bioavailable even under optimized conditions [2]. This dramatic difference in oral bioavailability is attributed to rhamnazin's dimethylation, which enhances metabolic stability and membrane permeability relative to the extensively conjugated quercetin aglycone.

Pharmacokinetics In Vivo Pharmacology Drug Development

High-Impact Application Scenarios for Rhamnazin Based on Quantitative Differentiation Evidence


Direct VEGFR2 Kinase Inhibition Studies in Angiogenesis Research

Investigators seeking a well-defined, direct VEGFR2 kinase inhibitor for in vitro enzymatic assays or cellular models of angiogenesis should prioritize rhamnazin over quercetin. Rhamnazin's established IC50 of 4.68 µM against VEGFR2 kinase provides a quantitative benchmark for dose-response studies and inhibitor validation, whereas quercetin lacks comparable direct kinase inhibition data, complicating interpretation of mechanistic studies [1]. Rhamnazin's oral activity further enables seamless transition from in vitro to in vivo angiogenesis models.

Dual COX/5-LO Pathway Modulation in Inflammatory Disease Models

In experimental systems where both prostaglandin and leukotriene signaling contribute to pathology (e.g., acute lung injury, asthma, or inflammatory bowel disease), rhamnazin's unique dual inhibition of COX and 5-LO offers a distinct advantage over quercetin's predominant COX-2 selectivity [2]. Researchers can employ rhamnazin (1–10 µM) in macrophage or epithelial cell models to simultaneously suppress both arms of the arachidonic acid cascade, enabling more comprehensive assessment of eicosanoid-mediated inflammation.

Redox Biology Studies Requiring Distinct Extracellular H2O2 Modulation

Experiments investigating the role of extracellular H2O2 in cell signaling or oxidative stress should consider rhamnazin as a tool to increase H2O2 levels while simultaneously reducing intracellular ROS [3]. This property distinguishes rhamnazin from 3-O-methylquercetin (which does not elevate H2O2) and provides a means to dissect compartment-specific redox effects. The enhanced antioxidant efficacy of methylated derivatives under LPS challenge further supports rhamnazin's utility in intestinal or pulmonary inflammation models.

In Vivo Tumor Xenograft and Anti-Angiogenic Efficacy Studies

For preclinical oncology studies requiring oral administration of a VEGFR2-targeting agent, rhamnazin is the preferred choice over quercetin due to its demonstrated oral bioactivity and defined kinase inhibition [1][4]. Rhamnazin (200 mg/kg/day p.o.) has been shown to inhibit tumor growth and reduce microvessel density in xenograft models, whereas quercetin's poor oral bioavailability necessitates high doses, specialized formulations, or parenteral administration to achieve comparable effects. This practical advantage reduces experimental variability and improves translational relevance.

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